N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride
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Overview
Description
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride is a chemical compound with a complex structure that includes a quinoline ring, a thienyl group, and an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride typically involves multiple steps, starting with the formation of the quinoline ring. The thienyl group is then introduced through a substitution reaction, followed by the addition of the isopropylamine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the thienyl group.
Scientific Research Applications
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-2-(2-thienyl)-4-quinolinecarboxamide
- N-Isopropyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Uniqueness
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
853344-42-0 |
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Molecular Formula |
C16H18Cl2N2S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C16H16N2S.2ClH/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14;;/h3-11H,1-2H3,(H,17,18);2*1H |
InChI Key |
MZAGVPFOOANDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Cl.Cl |
Origin of Product |
United States |
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